molecular formula C7H9NO3 B1404975 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid CAS No. 1403766-59-5

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid

Cat. No.: B1404975
CAS No.: 1403766-59-5
M. Wt: 155.15 g/mol
InChI Key: ZBLSJCPBZMQWSU-UHFFFAOYSA-N
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Description

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Bicyclic Analogues : The synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted derivatives was developed, with a key step involving a sensitized, intermolecular [2+2] photocycloaddition. These compounds are analogues of γ-aminobutyric acid and could have potential applications in neuroscience research (Susanne Petz & K. Wanner, 2013).

  • Bridged Bicyclic Morpholine Amino Acids : Efficient synthesis of novel morpholine amino acids was reported. These compounds, including (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, serve as compact modules in medicinal chemistry, potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Buyu Kou et al., 2017).

Chemical Transformations and Applications

  • Conversion to Methyl cis-3-Aminotetrahydrofuran-2-carboxylates : Research demonstrated the transformation of cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones into cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, which were then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This method offers an alternative for preparing compounds that are significant in drug design (Karen Mollet et al., 2012).

  • Antitumor Activity : A series of 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives were studied for their antitumor activity. The structure-activity relationship among these compounds revealed that certain derivatives exhibited significant cytotoxicity against specific cancer cell lines, highlighting their potential as anti-cancer agents (R. Singh & R. Micetich, 2003).

Mechanism of Action

Target of Action

The primary targets of 6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid are penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall. They play a crucial role in maintaining the structural integrity of the bacterial cell.

Mode of Action

This compound, like other beta-lactam antimicrobials, inhibits the synthesis of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This results in a weakened cell wall and eventually leads to cell lysis and death.

Biochemical Pathways

The compound affects the peptidoglycan synthesis pathway . Peptidoglycan is a major component of the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, the compound disrupts the integrity of the cell wall, leading to bacterial cell death.

Result of Action

The result of the compound’s action is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it potentially effective against susceptible bacterial strains.

Biochemical Analysis

Biochemical Properties

6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis and degradation of β-lactam antibiotics . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to the disruption of bacterial cell wall synthesis. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to interfere with the synthesis of bacterial cell walls, leading to cell lysis and death . In mammalian cells, this compound can affect gene expression by binding to transcription factors and altering their activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it binds to the active site of enzymes involved in peptidoglycan synthesis, thereby inhibiting their activity and preventing the formation of bacterial cell walls . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to be effective in inhibiting bacterial growth without causing significant adverse effects . At high doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have also been observed, where a minimum concentration is required to achieve a therapeutic effect .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of β-lactam antibiotics . This compound interacts with enzymes such as β-lactamases, which hydrolyze the β-lactam ring and render the antibiotic inactive . Additionally, this compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with enzymes involved in metabolic pathways, or to the nucleus, where it can influence gene expression . The precise localization of this compound can determine its efficacy in different cellular contexts .

Properties

IUPAC Name

7-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-4-1-3-2-8-6(5(3)4)7(10)11/h3,5-6,8H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSJCPBZMQWSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216905
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-59-5
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azabicyclo[3.2.0]heptane-2-carboxylic acid, 7-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 2
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 3
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 4
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 5
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid
Reactant of Route 6
6-Oxo-3-azabicyclo[3.2.0]heptane-4-carboxylic acid

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